3-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid
Overview
Description
3-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid is a boronic acid derivative with the molecular formula C₈H₇BF₄O₃ and a molecular weight of 237.94 g/mol . This compound is known for its unique structure, which includes both fluorine and boronic acid functional groups, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often include the use of solvents like tetrahydrofuran and bases such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenolic compounds, while substitution reactions can produce various substituted phenylboronic acids .
Scientific Research Applications
3-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid has a wide range of scientific research applications:
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical and biological processes, including enzyme inhibition and molecular recognition. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethoxyphenylboronic acid: Similar in structure but with a trifluoromethoxy group instead of a trifluoroethoxy group.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of a trifluoroethoxy group.
3-(Trifluoromethyl)phenylboronic acid: Similar but with the trifluoromethyl group in the meta position.
Uniqueness
3-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid is unique due to the presence of both fluorine and boronic acid functional groups, which enhance its reactivity and versatility in various chemical reactions. Its trifluoroethoxy group also imparts unique electronic and steric properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
[3-fluoro-4-(2,2,2-trifluoroethoxymethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF4O3/c11-8-3-7(10(15)16)2-1-6(8)4-17-5-9(12,13)14/h1-3,15-16H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRDWNVJXJGGKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)COCC(F)(F)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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